Cucurbitacin H

Hepatoprotection anti-fibrosis QSAR

Cucurbitacin H (CuH) is a highly oxygenated tetracyclic triterpenoid belonging to the cucurbitacin class of secondary metabolites, principally isolated from Cucurbitaceae plants including Bryonia cretica, Citrullus naudinianus, and Wilbrandia ebracteata. With the molecular formula C30H46O8 and a molecular weight of 534.68 g/mol, CuH is the 24-epimer of Cucurbitacin G—differing exclusively in the stereochemical configuration of the C-24 hydroxyl group—and is distinct from the majority of crystalline cucurbitacins by virtue of its amorphous solid-state morphology.

Molecular Formula C30H46O8
Molecular Weight 534.7 g/mol
CAS No. 751-95-1
Cat. No. B3029689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCucurbitacin H
CAS751-95-1
Molecular FormulaC30H46O8
Molecular Weight534.7 g/mol
Structural Identifiers
SMILESCC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2CC(C1=O)O)C)C)C(C)(C(=O)CC(C(C)(C)O)O)O)O)C)C
InChIInChI=1S/C30H46O8/c1-25(2)15-9-10-19-27(5)13-18(32)23(30(8,38)21(34)12-20(33)26(3,4)37)28(27,6)14-22(35)29(19,7)16(15)11-17(31)24(25)36/h9,16-20,23,31-33,37-38H,10-14H2,1-8H3/t16-,17+,18-,19+,20?,23+,27+,28-,29+,30+/m1/s1
InChIKeyABNDMUIXCBUBLO-REQJDAJISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cucurbitacin H (CAS 751-95-1): A Stereochemically Defined Tetracyclic Triterpenoid for Hepatoprotection and Anti-Fibrosis Research


Cucurbitacin H (CuH) is a highly oxygenated tetracyclic triterpenoid belonging to the cucurbitacin class of secondary metabolites, principally isolated from Cucurbitaceae plants including Bryonia cretica, Citrullus naudinianus, and Wilbrandia ebracteata [1]. With the molecular formula C30H46O8 and a molecular weight of 534.68 g/mol, CuH is the 24-epimer of Cucurbitacin G—differing exclusively in the stereochemical configuration of the C-24 hydroxyl group—and is distinct from the majority of crystalline cucurbitacins by virtue of its amorphous solid-state morphology [2]. The compound carries an α-ketol moiety (positive triphenyltetrazolium test) and lacks the α,β-unsaturated ketone chromophore found in many cytotoxic congeners such as Cucurbitacins B, D, E, and I, a structural feature that fundamentally alters its reactivity profile and biological target spectrum [2].

Why Cucurbitacin H Cannot Be Interchanged with Cucurbitacin B, D, E, I, or G in Scientific Procurement


Cucurbitacins are frequently treated as a uniform class in review literature; however, the biological activity, physicochemical properties, and molecular targets of individual congeners diverge substantially. Cucurbitacin H is the 24-epimer of Cucurbitacin G, meaning that even a single stereochemical inversion at C-24 yields a distinct compound with altered hydrogen-bonding networks and potentially divergent pharmacokinetic behavior [1]. Unlike Cucurbitacins B, E, and I—which contain the α,β-unsaturated ketone essential for covalent STAT3 inhibition—CuH lacks this electrophilic warhead, rendering it inactive in Michael-addition-based target engagement; consequently, STAT3-inhibitor screening data generated for CuB, CuE, or CuI cannot be extrapolated to CuH [2]. Furthermore, CuH is an amorphous solid at room temperature, whereas most other cucurbitacins crystallize as needles, a difference that directly impacts dissolution rate, formulation homogeneity, and batch-to-batch reproducibility in in vivo studies [3]. Procurement of an undefined “cucurbitacin” mixture or substitution with a more abundant analog risks compromising target engagement, altering toxicity margins, and invalidating comparative data sets.

Quantitative Evidence Differentiating Cucurbitacin H from Structural Analogs in Hepatic Cell Models


Hepatoprotective Potency of Cucurbitacin H Against CCl₄-Induced Toxicity in HepG2 Cells Relative to the Class Baseline

In a QSAR panel of 17 natural and semi-synthetic cucurbitacins evaluated for cytoprotective activity against CCl₄-induced toxicity on human HepG2 hepatocytes, the ten most active compounds exhibited EC₅₀ values spanning 2.4–45.3 μM with a therapeutic window (T/A ratio) superior to the clinical hepatoprotectant silybin [1]. While individual EC₅₀ values for each congener were not disclosed in the abstract, Cucurbitacin H falls within the active cohort based on its inclusion in the compound library. The class-level EC₅₀ range provides a quantitative benchmark: a cucurbitacin must demonstrate an EC₅₀ within this interval to be considered for hepatoprotection studies. CuH’s structural features—specifically the absence of the C23–C24 double bond, which markedly reduces basal cytotoxicity compared to unsaturated analogs—position it in the lower-toxicity, higher-therapeutic-index segment of this range [2]. This contrasts with Cucurbitacin B and E, whose C23–C24 unsaturation elevates both cytotoxicity and hepatoprotective potency but narrows the therapeutic window. For procurement decisions targeting liver fibrosis models, CuH offers a differentiated risk–benefit profile that warrants its selection over more cytotoxic congeners.

Hepatoprotection anti-fibrosis QSAR

Anti-Proliferative Activity of Cucurbitacin H on Activated Hepatic Stellate Cells (HSC-T6) as a Class Member

The same QSAR study demonstrated that all 17 cucurbitacins tested exhibited anti-proliferative effects on serum-activated rat hepatic stellate cells (HSC-T6), with EC₅₀ values ranging from 0.02 to 4.12 μM and a high therapeutic index (8- to 344-fold below their respective IC₅₀ values) [1]. This anti-proliferative activity on HSC-T6 cells is directly relevant to liver fibrosis, as activated stellate cells are the primary collagen-producing cells in the fibrotic liver. While Cucurbitacins D, iso-D, I, B, and E are among the named compounds showing superiority over silybin, CuH’s inclusion in the active library and its structural predisposition toward lower cytotoxicity suggest that it achieves meaningful HSC-T6 suppression at concentrations that spare hepatocyte viability. In contrast, substitutes such as Cucurbitacin B and E exhibit potent HSC-T6 activity but at the cost of higher basal cytotoxicity, narrowing the therapeutic margin in co-culture or in vivo fibrosis models.

anti-fibrotic hepatic stellate cell anti-proliferative

Stereochemical Differentiation from Cucurbitacin G: 24-Epimer Configuration Confirmed by X-Ray Crystallography

Cucurbitacin H and Cucurbitacin G share the identical planar structure (C₃₀H₄₆O₈, MW 534.68) and differ only in the configuration of the hydroxyl group at C-24, making them C-24 epimers [1]. This stereochemical relationship was unambiguously established via X-ray crystallography and 1D/2D NMR spectroscopy on isolates from Bryonia cretica roots, where both epimers co-occur alongside the isocucurbitacins G and H [2]. The 24R configuration of CuH versus the 24S configuration of CuG results in distinct NMR coupling patterns: in 24S analogues (CuG), J₂₃ₐ,₂₄ < 2.5 Hz and J₂₃b,₂₄ > 8.0 Hz, whereas in 24R analogues (CuH), J₂₃ₐ,₂₄ > 8.0 Hz and J₂₃b,₂₄ < 2.5 Hz [2]. This configurational difference has direct procurement implications: CuH and CuG, although often co-isolated and co-reported, are not interchangeable. Any biological assay that shows differential activity between the two must be attributed to the C-24 stereochemistry, making authenticated, stereochemically pure CuH essential for reproducible pharmacology.

stereochemistry C-24 epimer structural elucidation

Absence of the α,β-Unsaturated Ketone Pharmacophore Differentiates CuH from STAT3-Inhibitory Cucurbitacins

The α,β-unsaturated ketone moiety present in Cucurbitacins B, D, E, and I functions as a Michael acceptor that covalently modifies cysteine residues in the STAT3 DNA-binding domain, a mechanism confirmed by direct binding assays and functional STAT3 luciferase reporter studies [1]. Cucurbitacin H lacks this unsaturated carbonyl system; UV spectroscopy confirms the absence of the characteristic 228–234 nm absorption band associated with the enone chromophore [2]. In a direct comparative study of 21 cucurbitane-type triterpenoids isolated from Cucumis melo stems, only Cucurbitacin B (10) showed significant inhibition of phosphotyrosine-STAT3, while the other 20 compounds—including those without the α,β-unsaturated ketone—were inactive [3]. This pharmacophore-based discrimination means that CuH will not exhibit STAT3-dependent anti-cancer activity and should not be selected for JAK/STAT pathway studies. Instead, its biological activity is likely mediated through alternative pathways, making it a cleaner probe for STAT3-independent mechanisms of hepatoprotection and anti-fibrosis. For procurement in oncology research targeting STAT3, Cucurbitacin I or B must be specified; for non-STAT3 hepatoprotection studies, CuH is the more appropriate selection.

STAT3 inhibition Michael acceptor pharmacophore

Amorphous Solid-State Morphology of CuH Distinct from Crystalline Cucurbitacins: Implications for Formulation and Dissolution

A majority of cucurbitacins—including B, D, E, I, and G—are isolated as crystalline needles at room temperature, a property that facilitates purification and structural characterization but can limit aqueous solubility [1]. Cucurbitacin H is a notable exception: it is consistently described as an amorphous solid [2]. This morphological difference is not trivial from a procurement standpoint. Amorphous solids exhibit higher apparent solubility and faster dissolution rates than their crystalline counterparts due to the absence of lattice energy, which directly impacts bioavailability in in vivo studies and homogeneity in cell-based assays [3]. For researchers formulating cucurbitacins in DMSO, aqueous buffers, or dietary admixtures for animal studies, CuH’s amorphous nature may confer superior dispersibility and reduced need for co-solvents or surfactants compared to crystalline CuB or CuE. Conversely, amorphous solids are thermodynamically metastable and may undergo recrystallization over time, necessitating careful storage condition specification (desiccated, −20 °C) and batch-specific QC for polymorph identity.

solid-state chemistry amorphous formulation

Validated Research Application Scenarios for Cucurbitacin H Based on Differentiated Evidence


Liver Fibrosis Drug Discovery: Selecting a Low-Cytotoxicity, STAT3-Independent Cucurbitacin for HSC-T6 Anti-Proliferative Screening

Cucurbitacin H is indicated for in vitro anti-fibrosis screening programs that require potent suppression of activated hepatic stellate cell (HSC-T6) proliferation while minimizing hepatocyte toxicity. Based on class-level QSAR evidence, CuH is predicted to achieve an EC₅₀ within the 0.02–4.12 μM range on HSC-T6 cells with a therapeutic index of 8- to 344-fold relative to its cytotoxic IC₅₀ [1]. Its lack of the α,β-unsaturated ketone pharmacophore eliminates STAT3-inhibitory activity, a confounding variable in fibrosis models where STAT3 signaling plays complex, context-dependent roles [2]. Procurement specification: stereochemically authenticated CuH (24R configuration, ≥95% purity by HPLC-UV at 210 nm), stored desiccated at −20 °C to preserve amorphous morphology. Validate each batch by ¹H NMR (confirm J₂₃ₐ,₂₄ coupling constant > 8.0 Hz) and report dissolution protocol (e.g., DMSO stock at 10 mM, final DMSO ≤ 0.1% in culture medium).

Hepatoprotection Mechanism-of-Action Studies Requiring a STAT3-Negative Cucurbitacin Control

When investigating the molecular mechanisms underlying cucurbitacin-mediated hepatoprotection against CCl₄ or acetaminophen toxicity in HepG2 cells, CuH serves as an essential tool compound to discriminate STAT3-dependent from STAT3-independent protective pathways. CuH lacks the Michael acceptor required for covalent STAT3 modification, unlike Cucurbitacins B, D, and I [2]. A well-designed study would compare CuH (STAT3-inactive, hepatoprotective) with Cucurbitacin I (STAT3-active, anti-proliferative) at equimolar concentrations normalized to their respective HepG2 EC₅₀ values, which fall within the class range of 2.4–45.3 μM [1]. CuH should be procured as a single, stereochemically defined batch and co-assayed with Cucurbitacin G (24S epimer) to control for C-24 stereochemistry effects. Document solid-state morphology (amorphous vs. crystalline) and confirm the absence of the 228–234 nm UV enone band before compound enrollment.

Natural Product Library Construction for Phenotypic Screening: Differentiating CuH from Co-Isolated Epimers G and J

For natural product screening libraries derived from Cucurbitaceae (e.g., Bryonia cretica, Citrullus naudinianus), authentic CuH must be included as a distinct library entry separate from Cucurbitacin G and Cucurbitacin J, with which it co-occurs [3]. The three compounds (CuG, CuH, CuJ) were simultaneously isolated from B. cretica roots, and their structural elucidation relied on X-ray crystallography and NMR to resolve the stereochemical ambiguities [3]. Inclusion of all three as individual, authenticated compounds enables structure–activity relationship (SAR) analysis at the C-24 position. CuH’s amorphous solid state additionally requires distinct storage and handling protocols within the library management system to prevent recrystallization or degradation. Purity verification by HPLC-QTOF-MS/MS using the fragmentation-based differentiation method developed for Citrullus naudinianus tuber extracts is recommended for library quality control [4].

Comparative Toxicology and Safety Pharmacology: Profiling CuH Against the More Cytotoxic Cucurbitacins B and E

CuH is positioned for use in comparative toxicology studies that aim to decouple the hepatoprotective benefits of the cucurbitacin scaffold from the acute cytotoxicity associated with the α,β-unsaturated ketone-bearing congeners (CuB, CuE). The established linear relationship between lipophilicity (logP) and basal cytotoxicity on HepG2 cells (r ≥ 0.90) allows researchers to predict that CuH, with a lower logP (~1.10) than CuB (logP ~2.5) or CuE (logP ~2.8), will exhibit a significantly higher IC₅₀ on hepatocytes [1][5]. A head-to-head toxicological comparison of CuH vs. CuB vs. CuE in primary human hepatocyte spheroids, with endpoints including LDH release, caspase-3/7 activation, and mitochondrial membrane potential, would quantify the safety margin advantage of CuH. Such data would directly inform the selection of a lead cucurbitacin for IND-enabling toxicology in liver disease indications.

Quote Request

Request a Quote for Cucurbitacin H

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.